

Application Notes and Protocols for the Biocatalytic Use of Salutaridine Synthase (CYP719B1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salutaridine

Cat. No.: B1681412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salutaridine synthase (CYP719B1) is a key cytochrome P450 enzyme in the biosynthesis of morphine and other benzyloisoquinoline alkaloids in the opium poppy (*Papaver somniferum*).^[1]^[2]^[3]^[4] It catalyzes the stereospecific intramolecular C-C phenol coupling of (R)-reticuline to form **salutaridine**, a critical step in the formation of the morphinan scaffold.^[1]^[2]^[3]^[5] This enzyme exhibits remarkable stereo- and regioselectivity, making it a valuable tool for biocatalysis in the synthesis of complex alkaloids and novel pharmaceutical compounds.^[1]^[2]^[3] This document provides detailed application notes and protocols for the expression, characterization, and utilization of CYP719B1 in a research and drug development context.

Application Notes

Salutaridine synthase (CYP719B1) is a membrane-bound cytochrome P450 monooxygenase.^[6] Its primary application in biocatalysis is the specific conversion of (R)-reticuline to **salutaridine**. This reaction is a pivotal step in the biomimetic synthesis of morphinan alkaloids, which are of significant interest to the pharmaceutical industry for their analgesic properties.^[1]^[2]^[3]

Key Characteristics:

- **High Selectivity:** CYP719B1 is highly selective for its substrate, (R)-reticuline.[\[1\]](#)[\[2\]](#)[\[3\]](#) Out of numerous compounds tested, only (R)-reticuline and its N-demethylated analogue, (R)-norreticuline, have been shown to be effective substrates.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Stereospecificity:** The enzyme is specific for the (R)-enantiomer of reticuline.
- **Reaction Type:** It catalyzes an intramolecular C-C phenol coupling reaction, a challenging transformation in traditional organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Cofactor Dependence:** As a cytochrome P450 enzyme, its activity is dependent on a cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[\[1\]](#)
- **Expression Systems:** Successful heterologous expression has been achieved in insect cell lines (*Spodoptera frugiperda*, Sf9), which allows for the production of functional enzyme for biocatalytic applications.[\[1\]](#)[\[3\]](#)

Data Presentation

Enzyme Kinetics

The following table summarizes the kinetic parameters of recombinant CYP719B1 expressed in Sf9 cells.

| Substrate | K _m (μM) | k _{cat} (min ⁻¹) | Optimum pH | Optimum Temperature (°C) | Reference |
|----------------|---------------------|---------------------------------------|------------|--------------------------|---|
| (R)-Reticuline | 6.2 ± 0.93 | 1.64 ± 0.06 | 8.5 | 30 | [2] [5] |

Substrate Specificity

A study involving 41 potential substrates revealed the high specificity of CYP719B1. The table below highlights the key findings.

| Substrate | Conversion | Product | Reference |
|---|---------------|-----------------|-----------|
| (R)-Reticuline | Yes | Salutaridine | [1][2][3] |
| (R)-Norreticuline | Yes | Norsalutaridine | [1][2][3] |
| (S)-Reticuline | No | - | [1] |
| (R,S)-Norreticuline | Not specified | Norsalutaridine | [1] |
| Other Isoquinoline Alkaloids (e.g., Cheilanthifoline) | No | - | [1] |

Experimental Protocols

Protocol 1: Heterologous Expression of CYP719B1 in *Spodoptera frugiperda* (Sf9) Insect Cells

This protocol is based on the methods described by Gesell et al. (2009).

1. Gene Cloning and Vector Construction:

- Isolate total RNA from *P. somniferum* stems.
- Synthesize first-strand cDNA.
- Amplify the full-length CYP719B1 coding sequence using PCR with high-fidelity polymerase.
- Clone the PCR product into a suitable baculovirus transfer vector (e.g., pVL1392).
- Similarly, clone a plant-derived cytochrome P450 reductase (CPR) cDNA into a separate transfer vector. Co-expression of CPR is essential for CYP719B1 activity.

2. Generation of Recombinant Baculovirus:

- Co-transfect Sf9 cells with the CYP719B1-containing transfer vector and linearized baculovirus DNA (e.g., BaculoGold™) according to the manufacturer's instructions.
- Harvest the supernatant containing the recombinant virus (P1 stock) after 4-5 days.
- Amplify the viral stock by infecting fresh Sf9 cell cultures to obtain a high-titer stock (P2 and P3).

3. Protein Expression:

- Infect a large-scale Sf9 cell culture (e.g., 500 mL at a density of 2×10^6 cells/mL) with the high-titer recombinant baculoviruses for both CYP719B1 and CPR.
- Incubate the culture at 27°C with shaking (140 rpm) for 48-72 hours.
- Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes).
- The cell pellet can be stored at -80°C until use. Note: The native enzyme is unstable, and for many applications, the resuspended cells or microsomes are used directly in assays without further purification.[\[1\]](#)

Protocol 2: Enzyme Assay for Salutaridine Synthase (CYP719B1) Activity

This protocol is designed for determining the catalytic activity and substrate specificity of CYP719B1.

1. Preparation of Cell Lysate:

- Resuspend the Sf9 cell pellet expressing CYP719B1 and CPR in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT).
- Lyse the cells by sonication or by using a hypotonic buffer.
- Optionally, prepare microsomes by differential centrifugation for a more purified enzyme preparation.

2. Assay Reaction Mixture:

- Prepare the reaction mixture in a final volume of 200 μ L containing:
- 30 mM potassium phosphate buffer (pH 8.0 for kinetic analysis, or pH 6.5 for substrate specificity screening with poorly soluble compounds)[\[1\]](#)
- 1.25 mM NADPH[\[1\]](#)
- Substrate: (R)-reticuline (for kinetic analysis, vary concentration from 0.5 to 50 μ M; for specificity, use a fixed concentration, e.g., 5 μ M)[\[1\]](#)
- ~3 μ g of recombinant CYP719B1 (from cell lysate or microsomes)[\[1\]](#)

3. Reaction and Termination:

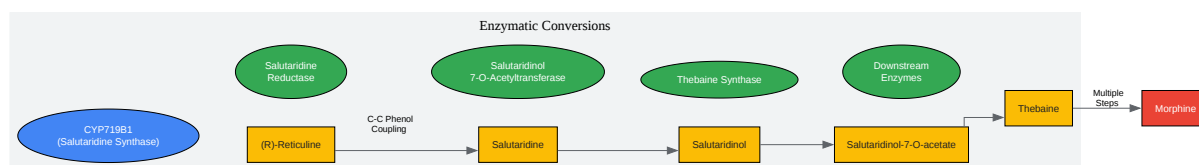
- Initiate the reaction by adding the cell lysate/microsomes.
- Incubate at 30°C for 15 minutes (ensure the reaction is in the linear range).[\[1\]](#)
- Terminate the reaction by freezing in liquid nitrogen or by adding an organic solvent (e.g., 200 μ L of chloroform).[\[1\]](#)

4. Product Extraction and Analysis:

- Extract the product with an equal volume of chloroform or ethyl acetate.
- Evaporate the organic solvent to dryness.
- Reconstitute the sample in a suitable solvent (e.g., methanol).
- Analyze the product by LC-MS/MS. Monitor the reaction for the formation of **salutaridine** (m/z 328) from (R)-reticuline (m/z 330).^[1]

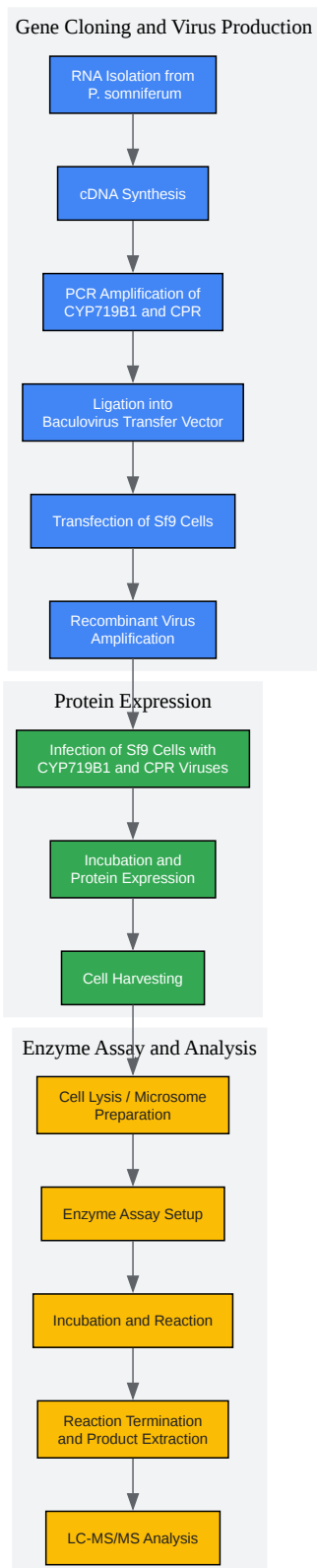
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of morphine from (R)-reticuline.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for CYP719B1 expression and assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP719B1 is salutaridine synthase, the C-C phenol-coupling enzyme of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] CYP719B1 Is Salutaridine Synthase, the C-C Phenol-coupling Enzyme of Morphine Biosynthesis in Opium Poppy* | Semantic Scholar [semanticscholar.org]
- 5. uniprot.org [uniprot.org]
- 6. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Biocatalytic Use of Salutaridine Synthase (CYP719B1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681412#using-salutaridine-synthase-cyp719b1-in-biocatalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com